1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine
Overview
Description
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine is a heterocyclic compound that belongs to the class of pyridoazepines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde, followed by cyclization and reduction steps . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or repair pathways .
Comparison with Similar Compounds
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with similar structural features but different biological activities.
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Shares a similar core structure but has distinct chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-methyl-2,3,4,5-tetrahydropyrido[4,3-b]azepin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13-5-3-2-4-8-7-12-10(11)6-9(8)13/h6-7H,2-5H2,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXJETXYGSOSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC2=CN=C(C=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543708 | |
Record name | 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106284-76-8 | |
Record name | 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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